Lipophilicity Advantage: 1-(2-Ethoxyethyl)azetidin-3-ol vs. Unsubstituted Azetidin-3-ol
The 2-ethoxyethyl N-substituent on the azetidine ring increases lipophilicity compared to the unsubstituted parent compound. Specifically, 1-(2-ethoxyethyl)azetidin-3-ol has a vendor-reported LogP of -0.30 , whereas azetidin-3-ol (CAS 45347-82-8) has a database-reported LogP of -0.7207 [1]. This represents an increase of approximately 0.42 LogP units, which corresponds to a roughly 2.6-fold increase in partition coefficient (assuming a log-linear relationship).
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | -0.30 |
| Comparator Or Baseline | Azetidin-3-ol (LogP = -0.7207) |
| Quantified Difference | +0.42 LogP units (approx. 2.6x increase in partition coefficient) |
| Conditions | Data derived from vendor technical datasheet (Target) and third-party chemical database (Comparator). |
Why This Matters
This quantifiably higher lipophilicity indicates that 1-(2-ethoxyethyl)azetidin-3-ol will exhibit greater membrane permeability and potentially improved bioavailability compared to the parent azetidin-3-ol, making it a superior choice for drug candidates requiring a balance of solubility and passive diffusion.
- [1] Molbase. Azetidin-3-ol (CAS 45347-82-8) Compound Information. Accessed 2026. View Source
